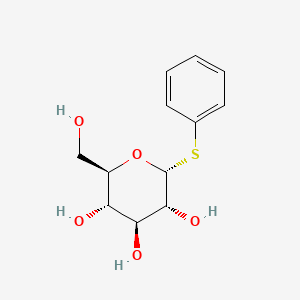
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an oxane ring with multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is the use of a Diels-Alder reaction followed by oxidation and functional group transformations to introduce the phenylsulfanyl and hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce thiols.
Applications De Recherche Scientifique
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenylsulfanyl group can interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-ethoxysulfanyloxane-3,4,5-triol: Contains an ethoxysulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
13992-15-9 |
|---|---|
Formule moléculaire |
C12H16O5S |
Poids moléculaire |
272.315 |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
OVLYAISOYPJBLU-RMPHRYRLSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
.alpha.-D-Glucopyranoside, phenyl 1-thio- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















